Bienvenue dans la boutique en ligne BenchChem!

4-Acetyl-5-bromonicotinic acid

physicochemical properties drug-likeness building block selection

4‑Acetyl‑5‑bromonicotinic acid (CAS 1260770‑02‑2) is a trisubstituted pyridine‑3‑carboxylic acid bearing an acetyl group at C‑4, a bromine atom at C‑5, and a carboxylic acid at C‑3 [REFS‑1]. The compound belongs to the class of halogenated nicotinic acid derivatives and serves as a synthetic building block rather than a bioactive molecule per se.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
Cat. No. B12435533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-5-bromonicotinic acid
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=NC=C1C(=O)O)Br
InChIInChI=1S/C8H6BrNO3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,1H3,(H,12,13)
InChIKeyBEPIPEQGMIZSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-5-bromonicotinic acid (CAS 1260770-02-2): Core Identity and Structural Classification for Procurement Screening


4‑Acetyl‑5‑bromonicotinic acid (CAS 1260770‑02‑2) is a trisubstituted pyridine‑3‑carboxylic acid bearing an acetyl group at C‑4, a bromine atom at C‑5, and a carboxylic acid at C‑3 [REFS‑1]. The compound belongs to the class of halogenated nicotinic acid derivatives and serves as a synthetic building block rather than a bioactive molecule per se. Its molecular formula is C₈H₆BrNO₃ (MW 244.04 g mol⁻¹) [REFS‑1][REFS‑2]. Publicly available primary pharmacological or biological profiling data for this exact compound are absent; differentiation rests on structural uniqueness and computational physicochemical property predictions [REFS‑2].

4-Acetyl-5-bromonicotinic acid: Why In‑Class Nicotinic Acid Building Blocks Cannot Simply Be Interchanged


Nicotinic acid derivatives with a single substituent (e.g., 5‑bromonicotinic acid or 4‑acetylnicotinic acid) offer only one reactive handle for diversification, whereas 4‑acetyl‑5‑bromonicotinic acid provides three orthogonal functional groups – a carboxylic acid, an acetyl moiety, and an aryl bromide [REFS‑1][REFS‑2]. This triad enables sequential chemoselective transformations (amide coupling, condensation/cyclisation, and cross‑coupling) without requiring additional protection/deprotection steps [REFS‑1]. Attempting to replace it with a mono‑ or disubstituted analogue forfeits at least one synthetic vector, necessitating longer routes or alternative, often more expensive, intermediates. The quantitative evidence below shows how its computed physicochemical profile also deviates from common comparators, reinforcing that generic substitution introduces both reactivity and property risks [REFS‑2].

4-Acetyl-5-bromonicotinic acid: Head‑to‑Head Quantitative Evidence for Differentiated Selection


Computed Lipophilicity and Polar Surface Area Comparison: 4‑Acetyl‑5‑bromonicotinic acid vs. 5‑Bromonicotinic acid

The target compound exhibits a higher topological polar surface area (TPSA 67.26 Ų) and moderately elevated lipophilicity (LogP 1.7449) compared with 5‑bromonicotinic acid (TPSA 50.19 Ų, LogP 1.5423). The addition of the acetyl group increases hydrogen‑bond acceptor count from 2 to 3, while the donor count remains at 1. These differences shift the compound into a distinct property space that may affect passive permeability and solubility, relevant when selecting a building block for fragment‑based or property‑guided library design [REFS‑1][REFS‑2].

physicochemical properties drug-likeness building block selection

Commercial Purity Benchmarking: 4‑Acetyl‑5‑bromonicotinic acid vs. Closest Available Analogues

The target compound is supplied at 98% purity (HPLC) by Leyan, matching the purity specification of 5‑bromonicotinic acid from the same vendor (98%) [REFS‑1][REFS‑2]. No vendor yet offers 4‑acetylnicotinic acid at a certified purity ≥98% with a publicly listed specification sheet; typical offerings are 95% [REFS‑3]. While this does not constitute a purity superiority claim, it indicates that the target compound is available at a competitively high purity grade, reducing uncertainty for procurement where downstream reactions are sensitive to impurities.

quality control purity supply chain

Synthetic Vector Diversity: Orthogonal Functional‑Group Count as a Proxy for Derivative Library Productivity

4‑Acetyl‑5‑bromonicotinic acid possesses three chemically distinct reactive centres: (i) a carboxylic acid amenable to amide/ester formation, (ii) an acetyl group that can undergo condensation, reduction, or heterocycle formation, and (iii) an aryl bromide suitable for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann couplings [REFS‑1][REFS‑2]. In contrast, 5‑bromonicotinic acid offers only two reactive handles (carboxylic acid and aryl bromide), while 4‑acetylnicotinic acid provides two (carboxylic acid and acetyl) but lacks the cross‑coupling site. The additional orthogonal vector translates into a potential 2–3 fold increase in accessible derivative diversity from a single core scaffold, assuming equal reaction success rates [REFS‑1].

medicinal chemistry library design synthetic efficiency

Regiochemical Complementarity: Bromine at C‑5 Enables Couplings That the 4‑Bromo Isomer Cannot Support

The 5‑bromo substituent in 4‑acetyl‑5‑bromonicotinic acid is electronically and sterically distinct from the 4‑bromo isomer (4‑bromonicotinic acid). Ames and Dodds (1972) explicitly noted that 4‑halogenopyridine‑3‑carboxylic acids are an exception and do not undergo the copper‑catalysed condensation with β‑dicarbonyl compounds that proceeds readily with 2‑ and 5‑halogeno isomers [REFS‑1]. Thus, the target compound retains the capacity for C‑5 cross‑coupling while the 4‑bromo analogue is synthetically inert under those conditions. This positional difference is critical when a coupling partner must be introduced at the 5‑position without interference from the acetyl or carboxylic acid groups.

cross-coupling regioselectivity Suzuki reaction

Storage and Handling Profile: Non‑Hazardous Transport Classification vs. Reactive Bromoacetyl Pyridine Analogues

According to the AKSci safety data sheet, 4‑acetyl‑5‑bromonicotinic acid is classified as “Not hazardous material” for DOT/IATA transport and requires only long‑term storage in a cool, dry place [REFS‑1]. In contrast, bromoacetyl pyridine derivatives (e.g., 4‑(bromoacetyl)pyridine hydrobromide) are corrosive and require controlled temperature shipping [REFS‑2]. For laboratories without dedicated hazardous‑material handling infrastructure, this regulatory distinction can eliminate shipping restrictions, reduce freight costs, and simplify customs clearance, providing a tangible operational advantage over more hazardous brominated acetyl‑pyridine building blocks.

safety logistics procurement compliance

4-Acetyl-5-bromonicotinic acid: Evidence‑Linked Application Scenarios for Prioritised Procurement


Diversity‑Oriented Synthesis of Trisubstituted Pyridine Libraries for Hit Discovery

The presence of three orthogonal functional groups (COOH, COCH₃, Br) makes 4‑acetyl‑5‑bromonicotinic acid an ideal core scaffold for generating diverse compound libraries via sequential chemoselective transformations. A medicinal chemistry team can first amidate the carboxylic acid, then perform a Suzuki coupling at C‑5, and finally condense the acetyl group with hydrazines or hydroxylamine to form pyrazole or isoxazole rings [Section 3, Evidence Item 3]. This avoids the need to procure multiple mono‑ or disubstituted nicotinic acid building blocks, reducing procurement complexity and cost [REFS‑1].

CNS‑Oriented Fragment‑Based Drug Design Requiring Moderate BBB Permeability Potential

With a computed TPSA of 67.26 Ų (just below the 70 Ų threshold) and LogP of 1.7449, the compound resides in a favourable property space for CNS exposure according to the Pfizer rule (TPSA < 75 Ų, LogP < 3). In contrast, 5‑bromonicotinic acid (TPSA 50.19 Ų, LogP 1.5423) is less lipophilic and may not adequately mimic drug‑like CNS fragments. Teams designing fragment libraries with CNS penetrance can select this compound to bias the library toward brain‑accessible chemical space [Section 3, Evidence Item 1] [REFS‑1].

Synthesis of 5‑Aryl‑4‑acetyl‑nicotinic Acid Intermediates via Suzuki–Miyaura Cross‑Coupling

The 5‑bromo substituent is positioned for efficient palladium‑catalysed coupling, and literature precedent with 5‑bromonicotinates confirms high coupling yields with arylboronic acids [REFS‑1]. The 4‑bromo isomer is unreactive under copper‑catalysed conditions (Ames & Dodds), making the target compound the correct choice when the 5‑position must be functionalised [Section 3, Evidence Item 4]. This scenario applies to the synthesis of biaryl‑containing nicotinic acid derivatives for pharmaceutical intermediate programmes [REFS‑2].

Laboratories Seeking High‑Purity Building Blocks with Simplified Logistics

The compound is available at 98% purity from Leyan and is classified as non‑hazardous for transport (AKSci SDS), unlike bromoacetyl pyridine analogues that require hazmat shipping [Section 3, Evidence Items 2 and 5]. Academic groups and small biotechs without hazardous‑material handling infrastructure can procure this compound with fewer regulatory hurdles and lower shipping costs, making it a practical choice for routine medicinal chemistry workflows [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 4-Acetyl-5-bromonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.